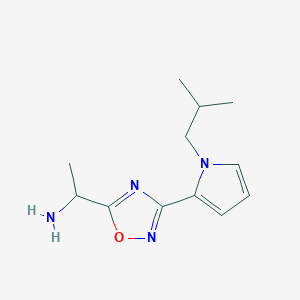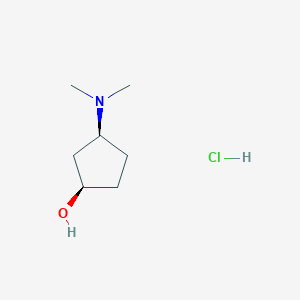
5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features both pyrimidine and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrimidine derivatives with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring . Another approach involves the use of metal-free synthetic routes, such as the [3+2] cycloaddition of nitrile oxides with alkenes . These methods offer high yields and regioselectivity, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance efficiency and reduce costs. For example, the use of copper (I) or ruthenium (II) catalysts in cycloaddition reactions can significantly improve reaction rates and yields . Additionally, continuous flow reactors are utilized to streamline the synthesis process, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include hydroxylated isoxazoles, substituted pyrimidine derivatives, and various oxo compounds. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .
Wissenschaftliche Forschungsanwendungen
5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions are mediated by the unique structural features of the isoxazole and pyrimidine rings, which facilitate binding to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-dihydroisoxazole share structural similarities with 5-(5-Pyrimidinyl)isoxazole-3-carboxylic Acid.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine also contain the pyrimidine ring and exhibit similar biological activities.
Uniqueness
This compound is unique due to the combination of the isoxazole and pyrimidine rings in a single molecule. This dual-ring structure enhances its chemical versatility and biological activity, making it a valuable scaffold for drug discovery and development . The presence of both nitrogen and oxygen atoms in the isoxazole ring further contributes to its unique reactivity and binding properties .
Eigenschaften
Molekularformel |
C8H5N3O3 |
|---|---|
Molekulargewicht |
191.14 g/mol |
IUPAC-Name |
5-pyrimidin-5-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-1-7(14-11-6)5-2-9-4-10-3-5/h1-4H,(H,12,13) |
InChI-Schlüssel |
FUPHUSMVQHCRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C(=O)O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13346953.png)



![4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride](/img/structure/B13346972.png)






![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

